Crisosplenol D

Descripción general

Descripción

Crisosplenol D es un flavonol, un tipo de flavonoide, que es un compuesto que se encuentra de forma natural en diversas plantas. Es particularmente abundante en la planta Artemisia annua. Este compuesto ha llamado la atención por sus posibles propiedades terapéuticas, que incluyen actividades anticancerígenas, antiinflamatorias y antioxidantes .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Chrysosplenol D has been shown to exert significant anticancer effects, particularly against oral squamous cell carcinoma (OSCC). Research indicates that it triggers apoptosis through the activation of heme oxygenase-1 (HO-1) and suppression of the mitogen-activated protein kinase (MAPK) pathway. Specifically, chrysosplenol D reduces cell viability and induces G2/M phase arrest in cancer cells, leading to increased expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which inhibit cell proliferation .

Case Studies

- Study on OSCC : A study demonstrated that chrysosplenol D treatment resulted in decreased levels of cyclins (A, B, D3, E2) and CDKs (CDK2, CDK4, CDK6), correlating with G2/M phase arrest. The findings suggest that chrysosplenol D may regulate the cell cycle by disrupting cyclin-CDK complexes through upregulation of CDK inhibitors .

- Triple-Negative Breast Cancer : In another study, chrysosplenol D was found to activate ERK1/2 pathways and induce autophagy in MDA-MB-231 breast cancer cells. This compound increased reactive oxygen species (ROS) levels and led to lysosomal aberrations, highlighting its potential as a therapeutic agent against aggressive cancer types .

Antioxidant Activity

Chrysosplenol D has been identified as a significant contributor to the antioxidant properties of extracts from Matricaria chamomilla (German chamomile). It plays a role in scavenging free radicals and protecting cells from oxidative stress .

Data Table: Antioxidant Activity Comparison

| Source | Compound | Antioxidant Activity (%) |

|---|---|---|

| Matricaria chamomilla | Chrysosplenol D | 37.76 - 65.89 |

| Artemisia annua | Casticin | 29.39 - 64.95 |

Anti-inflammatory Effects

Chrysosplenol D has demonstrated anti-inflammatory properties by inhibiting croton oil-induced ear edema in animal models. This suggests its potential application in treating inflammatory conditions .

Potential in Drug Development

The unique properties of chrysosplenol D position it as a promising candidate for drug development in oncology and other therapeutic areas. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it an attractive target for further research.

Future Directions

- Clinical Trials : More clinical studies are needed to evaluate the safety and efficacy of chrysosplenol D in human subjects.

- Combination Therapies : Investigating the synergistic effects of chrysosplenol D with existing chemotherapeutic agents could enhance treatment outcomes for cancer patients.

Mecanismo De Acción

Crisosplenol D ejerce sus efectos a través de varios objetivos y vías moleculares. Induce apoptosis en células cancerosas activando la vía ERK1/2, lo que lleva a la pérdida del potencial de la membrana mitocondrial y al aumento de la producción de especies reactivas de oxígeno . También modula la expresión de la hemo oxigenasa-1 y otras proteínas relacionadas con la autofagia, contribuyendo a sus efectos anticancerígenos .

Análisis Bioquímico

Biochemical Properties

Chrysosplenol D interacts with various enzymes and proteins to exert its effects. It has been found to activate ERK1/2, a type of mitogen-activated protein kinase (MAPK), but not other kinases tested . It also increases cytosolic reactive oxygen species (ROS) and induces autophagy in MDA-MB-231 cells . Furthermore, the upregulation of heme oxygenase-1 (HO-1) was found to be critical for Chrysosplenol D-induced apoptotic cell death .

Cellular Effects

Chrysosplenol D has been observed to reduce cell viability and cause cell cycle arrest in the G2/M phase . It regulates apoptosis in OSCC, as revealed by annexin V/propidium iodide staining, chromatin condensation, and apoptotic-related protein expression . Moreover, Chrysosplenol D alters the expression of the autophagy marker LC3 and other autophagy-related proteins .

Molecular Mechanism

Chrysosplenol D exerts its effects at the molecular level through various mechanisms. It suppresses the MAPK pathway and activates HO-1 expression . It also induces mitochondrial membrane potential loss and apoptosis .

Dosage Effects in Animal Models

In animal models, Chrysosplenol D has been shown to inhibit MDA-MB-231 tumor growth on chick chorioallantoic membranes . More studies are needed to understand how the effects of Chrysosplenol D vary with different dosages and to identify any threshold effects or toxic or adverse effects at high doses.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Crisosplenol D se puede sintetizar a través de varias reacciones químicas que involucran los precursores apropiados. Un método común involucra la metilación de la quercetagetina, un flavonoide, utilizando agentes metilantes en condiciones controladas . La reacción generalmente requiere un catalizador y condiciones específicas de temperatura y presión para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como Artemisia annua. El proceso de extracción incluye pasos como extracción con solventes, purificación y cristalización para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

Crisosplenol D experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían dependiendo de la reacción deseada, incluyendo temperaturas, presiones y solventes específicos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados de flavonoles oxidados, mientras que la sustitución puede introducir nuevos grupos funcionales, mejorando las propiedades del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Casticina: Otro flavonol que se encuentra en Artemisia annua con propiedades anticancerígenas similares.

Quercetina: Un flavonoide bien conocido con propiedades antioxidantes y antiinflamatorias.

Kaempferol: Un flavonoide con efectos anticancerígenos y cardioprotectores

Singularidad

Crisosplenol D es único debido a su estructura molecular específica, que le permite inducir selectivamente la apoptosis en ciertas líneas celulares cancerosas. Su capacidad de activar la vía ERK1/2 y modular proteínas relacionadas con la autofagia lo diferencia de otros compuestos similares .

Actividad Biológica

Chrysosplenol D (CHD), a flavonol derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of Chrysosplenol D

- Chemical Structure : Chrysosplenol D is a flavonoid compound with the CAS number 14965-20-9.

- Source : Primarily extracted from the herb Artemisia annua, known for its medicinal properties.

Biological Activities

Chrysosplenol D exhibits a range of biological activities including:

- Anticancer Effects : CHD has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and prostate cancer.

- Antimicrobial Activity : It acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics and exhibiting antibacterial and antifungal properties.

- Anti-inflammatory Properties : CHD reduces inflammation, as evidenced by its ability to inhibit croton oil-induced ear edema in animal models.

1. Anticancer Mechanisms

Chrysosplenol D's anticancer effects are primarily mediated through:

- Induction of Apoptosis : CHD triggers apoptosis via the upregulation of heme oxygenase-1 (HO-1) and suppression of the MAPK signaling pathway. Studies have shown that treatment with CHD leads to cell cycle arrest at the G2/M phase and increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP) .

2. Antimicrobial Mechanisms

CHD enhances antibiotic activity by inhibiting bacterial efflux pumps, which are responsible for drug resistance. This property makes it a promising candidate for combination therapies against resistant strains .

3. Anti-inflammatory Mechanisms

In animal models, CHD has demonstrated significant anti-inflammatory effects, reducing edema and inflammatory cytokine levels .

Case Study 1: Anticancer Activity in OSCC

A study focused on the effects of CHD on OSCC reported that it significantly reduced cell viability and induced apoptosis through various pathways. The study utilized annexin V/propidium iodide staining to confirm apoptotic cell death and noted changes in autophagy-related proteins .

Case Study 2: Prostate Cancer Inhibition

Research conducted on DU145 and PC-3 prostate cancer cell lines showed that CHD treatment led to increased oxidative stress and autophagy, correlating with reduced tumor growth in xenograft models . The findings suggest a dual mechanism involving both apoptosis induction and autophagy modulation.

Summary of Research Findings

Chrysosplenol D exhibits notable biological activities with significant implications for cancer therapy and antimicrobial treatments. The following table summarizes key findings across different studies:

Propiedades

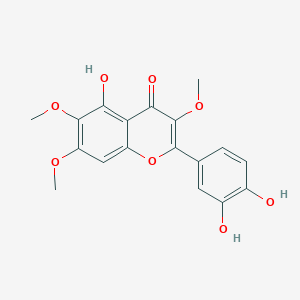

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLLSQTJBXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933694 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-20-9 | |

| Record name | Chrysoplenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOPLENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?

A: Chrysosplenol D exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, Chrysosplenol D can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.

Q2: How does Chrysosplenol D interact with the MAPK pathway?

A: Chrysosplenol D downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances Chrysosplenol D-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].

Q3: What is the role of heme oxygenase-1 (HO-1) in Chrysosplenol D-induced apoptosis?

A: Chrysosplenol D upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by Chrysosplenol D might contribute to its anticancer properties.

Q4: Beyond apoptosis, does Chrysosplenol D influence other cellular processes relevant to cancer?

A: Yes, Chrysosplenol D has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.

Q5: What is the molecular formula and weight of Chrysosplenol D?

A: The molecular formula of Chrysosplenol D is C18H16O8, and its molecular weight is 360.32 g/mol [].

Q6: What are the key structural features of Chrysosplenol D revealed by spectroscopic analyses?

A: Chrysosplenol D's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.

Q7: What in vitro models have been used to investigate the anticancer activity of Chrysosplenol D?

A7: Researchers have employed various human cancer cell lines to study the effects of Chrysosplenol D in vitro. These include:

- Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []

- Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]

- Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]

Q8: What in vivo models have been used to evaluate the anticancer potential of Chrysosplenol D?

A8: The in vivo efficacy of Chrysosplenol D has been investigated using:

- Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of Chrysosplenol D to inhibit MDA-MB-231 tumor growth in vivo [, ].

- Mouse model of LPS-induced acute lung injury: Chrysosplenol D showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].

Q9: What analytical techniques are commonly employed for the identification and quantification of Chrysosplenol D?

A9: Several analytical methods are used for analyzing Chrysosplenol D:

- High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of Chrysosplenol D in complex mixtures, such as plant extracts [, , ].

- High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze Chrysosplenol D content in plant material, contributing to quality control assessments [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about Chrysosplenol D, including the arrangement of atoms and functional groups [, , , , ].

- Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of Chrysosplenol D, aiding in its identification and characterization [, , , ].

Q10: Does Chrysosplenol D interact with drug transporters or metabolizing enzymes?

A: While specific information on Chrysosplenol D's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing Chrysosplenol D, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that Chrysosplenol D is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.